molecular formula C26H24BrN3O3S B2850744 1-(4-bromophenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one CAS No. 422533-74-2

1-(4-bromophenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one

Cat. No.: B2850744
CAS No.: 422533-74-2
M. Wt: 538.46
InChI Key: CLZJMRXXGVYDMJ-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one is a complex organic compound that features a bromophenyl group, a quinazoline moiety, and a dimethoxyphenyl ethylamine side chain

Preparation Methods

The synthesis of 1-(4-bromophenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form the 4-bromophenyl intermediate.

    Quinazoline Synthesis: The quinazoline moiety is synthesized through a series of reactions involving the condensation of anthranilic acid derivatives with appropriate reagents.

    Coupling Reactions: The bromophenyl intermediate is then coupled with the quinazoline derivative using a suitable coupling agent.

    Introduction of the Dimethoxyphenyl Ethylamine Side Chain:

Chemical Reactions Analysis

1-(4-bromophenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures.

Scientific Research Applications

1-(4-bromophenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular pathways and molecular targets.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1-(4-bromophenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds like 4-(4-bromophenyl)-1-phenylsemicarbazide and 4-(4-chlorophenyl)-1-phenylsemicarbazide share structural similarities.

    Uniqueness: The presence of the quinazoline moiety and the dimethoxyphenyl ethylamine side chain distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.

Biological Activity

The compound 1-(4-bromophenyl)-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant properties, antimicrobial efficacy, and mechanisms of action based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H25BrN2O5SC_{26}H_{25}BrN_{2}O_{5}S, with a molecular weight of approximately 557.46 g/mol . The structure features a quinazoline moiety, which is known for its diverse biological activities, particularly in anticancer and antimicrobial applications.

Antioxidant Activity

Research indicates that compounds with a quinazoline scaffold exhibit significant antioxidant properties. A study evaluated various derivatives of quinazolinone and found that the presence of hydroxyl groups enhances antioxidant capacity through mechanisms such as free radical scavenging and metal chelation .

CompoundAntioxidant Assay MethodResult
Quinazolinone DerivativeABTS, TEACHigh activity observed
Compound with Hydroxyl GroupCUPRACEnhanced antioxidant activity

Antimicrobial Activity

The compound's potential as an antimicrobial agent was investigated through various assays. In vitro studies demonstrated moderate activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in combating bacterial infections. The mechanism involves inhibition of bacterial DNA gyrase and topoisomerase IV, similar to fluoroquinolone antibiotics .

Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus1180
Escherichia coli1075
Candida albicans1277

The biological activity of the compound is attributed to its ability to interact with key cellular targets:

  • DNA Gyrase and Topoisomerase IV : The compound inhibits these enzymes, crucial for bacterial DNA replication.
  • Antioxidant Mechanisms : The presence of methoxy and hydroxyl groups facilitates electron donation to free radicals, thereby stabilizing reactive species.

Case Studies

  • Antioxidant Evaluation : A comparative study on quinazoline derivatives revealed that those with additional hydroxyl groups exhibited significantly higher antioxidant activity than their methoxy-only counterparts. The study utilized multiple assays (DPPH, ABTS) to confirm these findings .
  • Antimicrobial Screening : A series of experiments conducted on synthesized quinazoline derivatives showed promising results against common pathogens. The compound was compared with standard antibiotics, demonstrating comparable efficacy against resistant strains .

Properties

IUPAC Name

1-(4-bromophenyl)-2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24BrN3O3S/c1-32-23-12-7-17(15-24(23)33-2)13-14-28-25-20-5-3-4-6-21(20)29-26(30-25)34-16-22(31)18-8-10-19(27)11-9-18/h3-12,15H,13-14,16H2,1-2H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZJMRXXGVYDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)C4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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